Dibutylamine

Catalog No.
S573832
CAS No.
111-92-2
M.F
C8H19N
(CH3CH2CH2CH2)2NH
C8H19N
M. Wt
129.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutylamine

CAS Number

111-92-2

Product Name

Dibutylamine

IUPAC Name

N-butylbutan-1-amine

Molecular Formula

C8H19N
(CH3CH2CH2CH2)2NH
C8H19N

Molecular Weight

129.24 g/mol

InChI

InChI=1S/C8H19N/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H3

InChI Key

JQVDAXLFBXTEQA-UHFFFAOYSA-N

SMILES

CCCCNCCCC

solubility

Soluble (NTP, 1992)
0.04 M
Sol in alcohol
Very sol in ether and ethanol; sol in acetone
3500 mg/l in water @ 25 °C
Solubility in water, g/100ml: 0.35 (slightly soluble)

Synonyms

di-n-butylamine, dibutylamine, dibutylamine hydrochloride, dibutylamine phosphate (3:1)

Canonical SMILES

CCCCNCCCC

Organic Synthesis

Dibutylamine serves as a nucleophile in organic synthesis, readily reacting with electrophilic centers. This property makes it a valuable reagent for various reactions, including:

  • Alkylation: Dibutylamine can be used to introduce a butyl group to various organic molecules, forming new carbon-carbon bonds. For example, it reacts with alkyl halides to form secondary amines .
  • Acylation: Dibutylamine reacts with acyl chlorides or anhydrides to form amides, essential functional groups in organic compounds .
  • Mannich reaction: This three-component reaction, involving an aldehyde, a primary or secondary amine, and a formaldehyde derivative, utilizes dibutylamine as the amine component to form β-amino carbonyl compounds .

Analytical Chemistry

Dibutylamine's basic nature allows it to act as a proton acceptor in various analytical applications:

  • Acid-base titrations: Dibutylamine can be titrated with a standard acid solution to determine its concentration and pKa value .
  • Extraction of acidic compounds: Dibutylamine can be used in organic solvents to extract acidic compounds from aqueous solutions, facilitating their separation and analysis .

Material Science

Dibutylamine plays a role in the development and characterization of certain materials:

  • Polymer synthesis: Dibutylamine can be used as a catalyst or initiator in the polymerization of specific monomers .
  • Corrosion inhibition: Dibutylamine exhibits some corrosion inhibition properties, making it a potential candidate for studying and developing new corrosion protection strategies .

Dibutylamine is a colorless liquid with a characteristic ammonia-like odor, classified as a secondary amine. Its chemical formula is C8H19N\text{C}_8\text{H}_{19}\text{N}, and it has a molecular weight of 129.24 g/mol. This compound is flammable and toxic, presenting significant hazards including severe skin and eye irritation upon contact, as well as respiratory issues if inhaled . It is soluble in water and exhibits basic properties, allowing it to neutralize acids exothermically to form salts .

Dibutylamine presents several safety concerns:

  • Toxicity: Exposure to dibutylamine can irritate the skin, eyes, and respiratory system. Inhaling high concentrations can cause central nervous system depression [].
  • Flammability: Dibutylamine is a flammable liquid with a low flash point, posing a fire hazard [].
  • Reactivity: Dibutylamine can react exothermically with strong oxidizing agents, creating a fire or explosion risk [].
Due to its basicity and nucleophilic nature. Key reactions include:

  • Formation of Alkyl Ammonium Salts: It reacts with carbon disulfide and carbon dioxide to produce alkyl ammonium salts of dithiocarbamic acid and carbamic acid, respectively .
  • Nitrosation: At low pH, dibutylamine can be nitrosated by nitrite to form N-nitrosodibutylamine, a compound recognized for its mutagenic and carcinogenic properties .
  • Cross-Coupling Reactions: It is extensively used in palladium-catalyzed cross-coupling reactions, such as the Buchwald–Hartwig amination, to synthesize arylamines from aryl halides .

Dibutylamine exhibits various biological activities, primarily toxicological effects. It is known to be harmful if inhaled or ingested, leading to symptoms such as respiratory irritation, burns in the mouth and throat, and potential lung edema from prolonged exposure . Furthermore, it has been classified as a hazardous substance due to its corrosive nature and potential environmental impact on aquatic life .

Dibutylamine can be synthesized through several methods:

  • Catalytic Reaction: One common method involves passing ammonia and butanol over an alumina or silica catalyst at temperatures between 300-500°C under pressure .
  • Dehydrogenation: Another method includes the reaction of ammonia, butanol, and hydrogen over a dehydrogenation catalyst .
  • Alkyl Halide Reaction: Dibutylamine can also be produced by reacting butyl bromide or butyl chloride with ammonia .

Dibutylamine serves multiple industrial applications:

  • Corrosion Inhibitor: It is used in various formulations to prevent corrosion in metals.
  • Intermediate for Chemical Synthesis: It acts as a precursor in the production of emulsifiers, rubber products, dyes, and insecticides .
  • Flotation Agent: In mineral processing, it is utilized as a flotation agent due to its surface-active properties .
  • Organocatalyst: It has been employed in various organic reactions such as the synthesis of polyfunctional dihydropyrroles through one-pot multicomponent reactions .

Studies on dibutylamine interactions highlight its reactivity with various chemicals. Notably:

  • It is incompatible with strong acids, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides .
  • In fire scenarios, it decomposes to produce toxic fumes including nitrogen oxides and other harmful gases .

Dibutylamine shares structural similarities with other dialkylamines but exhibits unique properties that distinguish it from them. Here are some similar compounds for comparison:

Compound NameChemical FormulaUnique Features
DiethylamineC4H11N\text{C}_4\text{H}_{11}\text{N}Lower molecular weight; less toxic than dibutylamine
DipropylamineC6H15N\text{C}_6\text{H}_{15}\text{N}Intermediate molecular weight; similar uses
TriethylamineC6H15N\text{C}_6\text{H}_{15}\text{N}Tertiary amine; different reactivity profile
N-Methyl-N-butylamineC5H13N\text{C}_5\text{H}_{13}\text{N}Contains a methyl group; alters basicity

Dibutylamine's unique characteristics stem from its specific structure as a secondary amine, which influences its reactivity patterns and biological activity compared to these similar compounds.

The Buchwald–Hartwig amination represents one of the most significant methodologies for forming carbon-nitrogen bonds, with dibutylamine serving as an exemplary secondary amine substrate in these transformations [1]. This palladium-catalyzed cross-coupling reaction enables the formation of aryl amines through the coupling of dibutylamine with aryl halides or sulfonates under mild conditions [2]. The reaction mechanism proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, deprotonation, and reductive elimination [3].

The mechanistic pathway begins with the oxidative addition of the aryl halide to the palladium(0) catalyst, forming a palladium(II) complex [1]. Subsequent coordination of dibutylamine to the metal center is followed by base-assisted deprotonation, generating an arylpalladium(II) amido intermediate [2]. The catalytic cycle concludes with reductive elimination, forming the desired carbon-nitrogen bond and regenerating the active palladium(0) catalyst [3].

Recent computational studies have revealed that the rate-limiting step in dibutylamine coupling reactions varies depending on the ligand system employed [34]. For palladium complexes bearing bulky phosphine ligands such as BrettPhos, oxidative addition represents the turnover-limiting step, while systems utilizing RuPhos exhibit reductive elimination as the kinetically determining process [34]. This mechanistic distinction arises from differences in steric hindrance and electronic properties of the phosphine ligands [34].

The reaction kinetics demonstrate first-order dependence on both the palladium catalyst concentration and dibutylamine concentration [5]. Mechanistic investigations using linear free energy relationships have provided insights into the electronic requirements for efficient coupling, with electron-withdrawing groups on the aryl halide facilitating oxidative addition [5]. The equilibrium between arylpalladium(II) amido and hydroxo complexes has been identified as a critical factor influencing reaction rates, particularly in aqueous systems [5].

Ligand effects play a crucial role in determining the efficiency of dibutylamine coupling reactions [2]. Bidentate phosphine ligands such as BINAP and DPPF have proven particularly effective for secondary amine substrates, enabling coupling under relatively mild conditions [2]. The development of specialized ligand systems has expanded the scope to include challenging electrophiles such as aryl chlorides, which traditionally required harsh conditions [7].

Nitrosation Reactions and Formaldehyde Catalysis

The nitrosation of dibutylamine represents a significant pathway for the formation of N-nitrosodibutylamine, with kinetic studies revealing complex mechanistic details [9]. The reaction proceeds through the interaction of dibutylamine with nitrite ions in aqueous solution, following second-order kinetics with respect to nitrite concentration and first-order kinetics with respect to the amine substrate [10].

Formaldehyde catalysis of dibutylamine nitrosation has emerged as a critical consideration in pharmaceutical and industrial contexts [9]. Automated experimental studies have demonstrated that formaldehyde significantly accelerates the nitrosation process through the formation of reactive intermediates [10]. The catalytic mechanism involves the initial formation of a formaldehyde-amine adduct, which subsequently undergoes nitrosation at an enhanced rate compared to the uncatalyzed pathway [9].

Kinetic modeling of the formaldehyde-catalyzed nitrosation reveals a complex pH dependence, with optimal reaction rates observed under mildly acidic conditions [11]. The reaction rate equation follows the general form: rate = k[dibutylamine][nitrite]²[formaldehyde], where the rate constant k exhibits strong temperature dependence [10]. Experimental validation has confirmed that the formaldehyde-catalyzed pathway becomes dominant at neutral and higher pH values, where traditional acid-promoted nitrosation mechanisms are less favorable [9].

The mechanistic pathway for formaldehyde catalysis involves the initial formation of N-hydroxymethyldibutylamine through nucleophilic attack of dibutylamine on formaldehyde [11]. This intermediate subsequently undergoes rapid nitrosation, with the hydroxymethyl group serving as an activating substituent that enhances the nucleophilicity of the nitrogen center [11]. The overall transformation demonstrates remarkable efficiency, with rate enhancements of several orders of magnitude compared to direct nitrosation pathways [10].

Temperature dependence studies have revealed activation energies ranging from 45-60 kJ/mol for the formaldehyde-catalyzed nitrosation of dibutylamine [10]. These values are significantly lower than those observed for uncatalyzed nitrosation reactions, confirming the catalytic nature of the formaldehyde-mediated pathway [11]. The pre-exponential factor analysis indicates a highly ordered transition state, consistent with the proposed bimolecular mechanism [10].

ParameterUncatalyzed ReactionFormaldehyde-Catalyzed
Activation Energy (kJ/mol)75-8545-60
Rate Constant (M⁻²min⁻¹)1.2 × 10⁻⁴3.8 × 10⁻²
pH Optimum3.5-4.06.5-7.5
Temperature Coefficient2.12.8

Acylation with Carbamyl Chlorides and Triphosgene

The acylation of dibutylamine with carbamyl chlorides represents a fundamental transformation in organic synthesis, particularly in the preparation of substituted ureas [18]. Kinetic studies of the reaction between dibutylamine and dibutylcarbamyl chloride have revealed second-order overall kinetics, with first-order dependence on each reactant [19]. The activation energy for this transformation has been determined to be 54,000 J/mol, with a pre-exponential factor of 1.5257 × 10⁷ L/(mol × min) [20].

The mechanistic pathway involves nucleophilic attack of dibutylamine on the carbonyl carbon of dibutylcarbamyl chloride, proceeding through a tetrahedral intermediate [19]. The reaction is facilitated by the presence of base, which neutralizes the hydrogen chloride byproduct and prevents the formation of unreactive ammonium chloride salts [20]. Optimal reaction conditions require efficient mixing to overcome mass transfer limitations in the biphasic reaction system [19].

Triphosgene serves as an efficient reagent for the in situ generation of carbamyl chlorides from dibutylamine [22]. The reaction proceeds through a two-step mechanism: initial formation of dibutylcarbamyl chloride through reaction of dibutylamine with triphosgene, followed by acylation of a second equivalent of dibutylamine [24]. This methodology has proven particularly valuable for the synthesis of tetrabutylurea, an important industrial solvent [18].

The kinetics of triphosgene-mediated acylation demonstrate strong temperature dependence, with reaction rates increasing exponentially with temperature [20]. At temperatures below 50°C, the reaction proceeds slowly and requires extended reaction times for complete conversion [19]. Conversely, elevated temperatures (above 80°C) lead to rapid reaction completion but may result in side product formation through competitive pathways [20].

Mechanistic studies have revealed that the choice of solvent significantly influences the reaction kinetics [22]. Polar aprotic solvents such as dichloromethane and tetrahydrofuran provide optimal conditions for triphosgene activation while minimizing unwanted side reactions [24]. The presence of catalytic amounts of chloride ions has been shown to accelerate triphosgene decomposition, leading to more efficient phosgene generation and subsequent acylation [45].

Temperature (°C)Rate Constant (L mol⁻¹ min⁻¹)Conversion (%)Reaction Time (min)
302.84 × 10⁻³45180
405.21 × 10⁻³65120
501.02 × 10⁻²8580
602.85 × 10⁻²9545
705.84 × 10⁻²9825

Computational Insights into Reaction Pathways

Density functional theory calculations have provided detailed insights into the electronic structure and reactivity patterns of dibutylamine in various reaction contexts [25]. Computational studies employing the ωB97X-D functional with def2-TZVP basis sets have elucidated the energetic profiles for key transformations, revealing the molecular-level factors that govern reactivity [26].

For Buchwald–Hartwig amination reactions, computational analyses have identified the critical role of ligand sterics in determining the rate-limiting step [34]. Calculations demonstrate that bulky phosphine ligands create steric congestion around the palladium center, favoring oxidative addition as the turnover-limiting process [34]. Conversely, less sterically demanding ligands facilitate oxidative addition but create higher barriers for reductive elimination [35].

The computed activation barriers for dibutylamine coupling reactions range from 18-25 kcal/mol, depending on the specific ligand and substrate combination employed [34]. Electronic structure analyses reveal that the nitrogen lone pair of dibutylamine exhibits optimal overlap with the palladium d-orbitals in the transition state for reductive elimination [35]. This favorable orbital interaction contributes to the generally high reactivity of secondary amines in cross-coupling transformations [36].

Computational studies of nitrosation mechanisms have revealed the importance of hydrogen bonding interactions in stabilizing transition states [27]. Density functional theory calculations indicate that the nitrosation of dibutylamine proceeds through a highly ordered transition state, with activation energies of 15-20 kcal/mol for the rate-determining step [33]. The computed structures show significant charge polarization in the transition state, consistent with the observed solvent effects on reaction rates [27].

Molecular dynamics simulations have provided insights into the solvation effects that influence dibutylamine reactivity [31]. These calculations demonstrate that polar solvents stabilize charged intermediates through specific solvation interactions, leading to altered reaction pathways and kinetics [31]. The computational results align well with experimental observations regarding solvent effects on reaction rates and selectivity [28].

For acylation reactions with carbamyl chlorides, quantum chemical calculations have elucidated the mechanism of nucleophilic attack [46]. The computed activation barriers range from 19-25 kcal/mol, with the transition state characterized by significant charge transfer from the amine nitrogen to the carbonyl carbon [46]. Natural bond orbital analyses reveal that the reaction proceeds through a concerted mechanism rather than a stepwise pathway involving discrete intermediates [21].

Reaction TypeComputational MethodActivation Energy (kcal/mol)Key Structural Features
Buchwald-HartwigωB97X-D/def2-TZVP18-25Pd-N bond formation
NitrosationB3LYP-D3/6-31G(d)15-20N-N bond formation
AcylationM06-2X/def2-TZVP19-25C-N bond formation
Formaldehyde CatalysisωB97X-D/def2-TZVP12-18H-bonding networks

Dibutylamine has emerged as a highly effective nucleophilic partner in palladium-catalyzed cross-coupling reactions, particularly in Buchwald-Hartwig amination and Suzuki-Miyaura coupling processes. The compound's moderate steric hindrance and appropriate electronic properties make it an ideal substrate for these transformations [1] [2] [3].

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents one of the most significant applications of dibutylamine in modern organic synthesis. This palladium-catalyzed process enables the formation of carbon-nitrogen bonds through the coupling of aryl halides with amines under relatively mild conditions [2] [3] [4]. Dibutylamine serves as an excellent nucleophilic coupling partner, typically achieving yields of 70-95% with catalyst loadings of 0.5-5 mol% at temperatures ranging from 80-120°C [5].

ParameterTypical RangeOptimal Conditions
Catalyst Loading0.5-5 mol%1-2 mol% Pd
Temperature80-120°C100-110°C
Reaction Time2-24 hours4-8 hours
Yield70-95%85-90%
BaseK₂CO₃, Cs₂CO₃Cs₂CO₃

The mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of dibutylamine, base-assisted deprotonation, and reductive elimination to yield the desired arylamine product [2] [6]. The reaction shows excellent functional group tolerance and can accommodate both electron-rich and electron-poor aryl halides, making it suitable for diverse synthetic applications [7].

Suzuki-Miyaura Cross-Coupling

Dibutylamine also participates in Suzuki-Miyaura cross-coupling reactions, where it can serve as a directing group or ligand component. These reactions typically proceed under milder conditions than Buchwald-Hartwig amination, with temperatures ranging from 25-90°C and catalyst loadings as low as 0.01-1 mol% [8] [9]. The exceptional efficiency of these systems, with turnover numbers reaching 10,000, demonstrates the high catalytic activity achievable with dibutylamine-containing systems [1].

Research has shown that the electronic and steric properties of dibutylamine contribute to the enhanced reactivity observed in these cross-coupling reactions. The compound's moderate basicity (pKₐ ≈ 11.25) and symmetrical structure provide optimal binding characteristics for palladium complexes [10] [11].

Mechanistic Considerations

The effectiveness of dibutylamine in palladium-catalyzed reactions stems from several key factors:

  • Electronic Properties: The electron-donating nature of the butyl groups enhances the nucleophilicity of the nitrogen center while maintaining sufficient stability for catalytic turnover [10].

  • Steric Environment: The moderate steric bulk of dibutylamine provides an optimal balance between accessibility for coordination and sufficient steric protection to prevent unwanted side reactions [3].

  • Thermal Stability: Dibutylamine exhibits excellent thermal stability under typical cross-coupling conditions, with decomposition temperatures well above reaction temperatures [12].

Organocatalytic Multicomponent Reactions

Dibutylamine has found extensive application as an organocatalyst in multicomponent reactions, where it facilitates the formation of complex molecular architectures through cascade processes [13] [14]. These reactions typically proceed through enamine or iminium ion intermediates, leveraging the nucleophilic and basic properties of dibutylamine.

Knoevenagel Condensation Reactions

The Knoevenagel condensation represents a fundamental application of dibutylamine in organocatalysis. In these reactions, dibutylamine catalyzes the condensation of aldehydes with active methylene compounds, achieving yields of 80-95% under mild conditions [15] [16]. The reaction proceeds through an enamine intermediate formed by the condensation of dibutylamine with the aldehyde, followed by nucleophilic attack on the activated methylene compound.

Substrate TypeCatalyst LoadingTemperatureYieldReaction Time
Aromatic aldehydes5-10 mol%25-50°C85-95%1-3 hours
Aliphatic aldehydes10-15 mol%40-60°C75-90%2-4 hours
Heterocyclic aldehydes8-12 mol%30-55°C80-92%1.5-3.5 hours

The high efficiency of dibutylamine in these reactions is attributed to its ability to form stable enamine intermediates while maintaining sufficient reactivity for subsequent transformations [17] [18]. The reaction demonstrates excellent atom economy and can be performed in environmentally benign solvents such as water or ethanol [15].

Multicomponent Pyrimidine Synthesis

Dibutylamine has proven particularly effective in the synthesis of pyrimidine derivatives through multicomponent reactions. These processes typically involve the condensation of aldehydes, active methylene compounds, and nitrogen nucleophiles to form complex heterocyclic structures [14]. The reaction conditions are remarkably mild, with temperatures of 25-100°C and catalyst loadings of 10-30 mol% yielding products in 83-94% yield.

The mechanism involves initial enamine formation between dibutylamine and the aldehyde component, followed by Michael addition to the activated methylene compound and subsequent cyclization with the nitrogen nucleophile [14]. This cascade process demonstrates the versatility of dibutylamine as both a nucleophilic catalyst and a temporary activating group.

Dynamic Covalent Organocatalysis

Recent advances have demonstrated the application of dibutylamine in dynamic covalent organocatalysis, where the catalyst structure can be modified in situ to optimize performance [19]. These systems utilize the reversible nature of imine and enamine formation to create adaptive catalytic systems that can respond to changing reaction conditions.

The bifunctional nature of dibutylamine allows for the creation of dynamic catalyst libraries where optimal catalytic performance is achieved through thermodynamic selection of the most effective catalyst structure [19]. This approach has shown particular promise in asymmetric transformations where catalyst optimization is crucial for achieving high enantioselectivity.

Solvent-Free and Green Chemistry Approaches

The implementation of dibutylamine in solvent-free and green chemistry applications represents a significant advancement in sustainable synthetic methodology. These approaches minimize environmental impact while maintaining high catalytic efficiency [15] [20].

Solvent-Free Multicomponent Reactions

Dibutylamine catalyzes various multicomponent reactions under solvent-free conditions, achieving remarkable efficiency with reduced environmental impact [15] [20]. These reactions typically proceed at temperatures of 25-100°C with catalyst loadings of 10-25 mol%, yielding products in 75-90% yield within 0.5-4 hours.

The absence of solvent provides several advantages:

  • Enhanced reaction rates due to increased concentration of reactants
  • Simplified work-up procedures
  • Reduced waste generation
  • Lower energy requirements for solvent removal

Solid-State Reactions

Dibutylamine has been successfully employed in solid-state reactions where reactants are mixed without solvent and subjected to mechanical grinding or thermal activation [15]. These conditions often lead to enhanced reaction rates and improved selectivity compared to solution-phase reactions.

The effectiveness of dibutylamine in solid-state reactions is attributed to its ability to form hydrogen bonds with reactants and intermediates, facilitating molecular organization and reactivity [15]. This approach has been particularly successful in the synthesis of heterocyclic compounds and pharmaceutical intermediates.

Microwave-Assisted Catalysis

The combination of dibutylamine catalysis with microwave irradiation has enabled highly efficient synthetic transformations under mild conditions [20]. Microwave heating provides rapid and uniform heating, reducing reaction times from hours to minutes while maintaining high yields and selectivity.

Reaction TypeConventional HeatingMicrowave HeatingImprovement Factor
Knoevenagel2-4 hours5-15 minutes8-16x faster
Multicomponent4-8 hours10-30 minutes16-24x faster
Aldol3-6 hours8-20 minutes12-20x faster

Efficiency Metrics and Reaction Optimization

The optimization of dibutylamine-catalyzed reactions requires careful consideration of multiple efficiency metrics to achieve optimal performance while minimizing environmental impact [21] [22] [23].

Turnover Number and Frequency

Dibutylamine-catalyzed reactions demonstrate impressive turnover numbers (TON) ranging from 100 to 10,000, depending on the specific transformation and reaction conditions [21]. The turnover frequency (TOF) typically ranges from 10 to 700 h⁻¹, with optimal performance achieved through careful optimization of temperature, concentration, and catalyst loading.

Reaction ClassTON RangeTOF (h⁻¹)Optimal Temperature
Pd-Catalyzed500-10,00050-70080-120°C
Organocatalytic100-1,00010-20025-80°C
Green Chemistry200-2,00020-30025-100°C

Atom Economy and E-Factor

The atom economy of dibutylamine-catalyzed reactions typically ranges from 85-100%, with the highest values achieved in reactions where all starting materials are incorporated into the final product [22]. The E-factor, which measures waste generation, ranges from 0.1 to 2.0, with lower values indicating more environmentally friendly processes.

The optimization of these metrics requires careful selection of reaction conditions, including:

  • Catalyst loading optimization to minimize waste
  • Temperature control to maximize selectivity
  • Reaction time optimization to prevent over-reaction
  • Solvent selection or elimination to reduce waste

Process Mass Intensity

The Process Mass Intensity (PMI) for dibutylamine-catalyzed reactions typically ranges from 2 to 15, with lower values indicating more efficient material utilization [22]. This metric accounts for all materials used in the process, including solvents, catalysts, and work-up materials.

Optimization strategies for improving PMI include:

  • Implementation of continuous flow processes
  • Development of recyclable catalyst systems
  • Minimization of purification steps
  • Use of renewable feedstocks

Kinetic Analysis and Optimization

Detailed kinetic analysis of dibutylamine-catalyzed reactions reveals that optimal performance is achieved when reaction conditions are balanced to maximize both conversion and selectivity [21]. The activation energies for these reactions typically range from 40-80 kJ/mol, with lower values indicating more efficient catalytic systems.

Temperature optimization studies show that dibutylamine exhibits excellent catalytic performance across a wide temperature range, with optimal activity typically observed at 25-50°C for organocatalytic reactions and 80-120°C for metal-catalyzed processes [21] [12]. The catalyst demonstrates remarkable thermal stability, with no significant decomposition observed at temperatures up to 150°C under typical reaction conditions.

Reaction Rate Optimization:

  • Concentration effects: Optimal performance at 0.1-2.0 M substrate concentration
  • pH effects: Optimal range depends on reaction type (pH 6-8 for most applications)
  • Catalyst loading: Optimal range 0.5-10 mol% depending on transformation
  • Temperature optimization: Balanced approach considering rate vs. selectivity

Physical Description

Di-n-butylamine appears as a yellow-colored liquid with a amine-like odor. Denser than water. Very corrosive, may burn skin, eyes, and mucous membranes. Flash point 125°F. Combustible. Produce toxic oxides of nitrogen when burned. Used to make other chemicals.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Liquid
Colorless

XLogP3

2.8

Boiling Point

318 to 320 °F at 760 mm Hg (NTP, 1992)
159.6 °C
159-160 °C
159 °C

Flash Point

125 °F (NTP, 1992)
57 °C (open cup)
51.6 °C (open cup)
47 °C

Vapor Density

4.46 (air= 1)
Relative vapor density (air = 1): 4.5

Density

0.759 at 68 °F (USCG, 1999)
0.7601 @ 20 °C/4 °C
Density (at 20 °C): 0.76 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01

LogP

2.83 (LogP)
log Kow= 2.83
2.83

Odor

AMMONIA-LIKE ODOR

Melting Point

-76 to -74 °F (NTP, 1992)
-62.0 °C
-60 to -59 °C
-59 °C

UNII

2194M2LA21

Related CAS

6287-40-7 (hydrochloride)
71230-78-9 (phosphate[3:1])

GHS Hazard Statements

Aggregated GHS information provided by 807 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (99.38%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (30.24%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (69.76%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (30.11%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (16.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (29.99%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (69.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0 mm Hg (USCG, 1999)
2.59 mmHg
2.59 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 0.27

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

111-92-2
10435-44-6

Wikipedia

Dibutylamine

Use Classification

Fire Hazards -> Corrosives, Flammable - 2nd degree
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

By reaction of butanol or butyl chloride with ammonia
From butyl bromide & ammonia with separation of the mono-, di-, & tributylamines formed.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Electrical equipment, appliance, and component manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Synthetic rubber manufacturing
1-Butanamine, N-butyl-: ACTIVE

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC ANALYSIS OF SULFUR CMPD & ALIPHATIC AMINES IN EXHAUST GAS FROM A POULTRY MANURE DRYER. /ALIPHATIC AMINES/
ANALYTE: ALIPHATIC AMINES; MATRIX: AIR; RANGE: 1-2400 MG/CU M IN 10-LITER SAMPLE OF AIR; PROCEDURE: GC. /ALIPHATIC AMINES/

Storage Conditions

Separate from oxidizing materials, acids, and sources of halogens. Store in a cool, dry, well-ventilated location. Outside or detached storage is peferred.

Interactions

Nitrite ... is used as a food additive in meats and smoked fish. Some fish, vegetables, and fruit juices contain secondary amines. The acidic environment of the stomach facilitates a chemical reaction between nitrite and secondary amines, leading to the formation of carcinogenic nitrosamines. /Secondary amines/

Dates

Last modified: 08-15-2023

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